An In-depth Technical Guide to 1,3-Dioxolane-2,2-diacetic acid, diethyl ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Dioxolane-2,2-diacetic acid, diethyl ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diacetic acid, diethyl ester, also known as diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate, is a diester derivative featuring a central 1,3-dioxolane ring.[1] This compound serves as a valuable building block in organic synthesis and holds potential in the field of medicinal chemistry. The 1,3-dioxolane moiety is a key structural motif found in numerous biologically active molecules, contributing to enhanced therapeutic properties such as anticancer, antifungal, and antiviral activities.[2] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound in research and drug development.
Physicochemical and Structural Properties
1,3-Dioxolane-2,2-diacetic acid, diethyl ester is a relatively stable organic compound under standard conditions.[1] Its core structure consists of a five-membered dioxolane ring, which acts as a cyclic ketal of a central quaternary carbon. This central carbon is further substituted with two acetic acid ethyl ester groups.
Table 1: Physicochemical Properties of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₆ | PubChem[1] |
| Molecular Weight | 246.26 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | PubChem[1] |
| CAS Number | 71022-90-7 | PubChem[1] |
| Topological Polar Surface Area | 71.1 Ų | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| LogP (predicted) | 0.1 | PubChem[1] |
Structural Representation
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diethyl ketomalonate (1 equivalent), ethylene glycol (1.2 equivalents), and a suitable solvent such as toluene.
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Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.02 equivalents).
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.
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Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash with water and brine.
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Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Dioxolane-2,2-diacetic acid, diethyl ester.
Applications in Drug Development and Research
The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates. Its presence can enhance pharmacokinetic and pharmacodynamic properties.
Potential as a Bioactive Scaffold
Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of biological activities, including:
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Antimicrobial and Antifungal Activity: Certain 1,3-dioxolane derivatives have shown significant efficacy against various bacterial and fungal strains. [3][4]The specific substitution pattern on the dioxolane ring is crucial for modulating this activity.
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Antiviral Activity: The dioxolane ring is a core component of several nucleoside reverse transcriptase inhibitors used in the treatment of HIV and other viral infections.
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Anticancer Properties: Some novel 1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells, a significant challenge in chemotherapy.
Utility as a Synthetic Intermediate
1,3-Dioxolane-2,2-diacetic acid, diethyl ester can serve as a versatile intermediate in the synthesis of more complex molecules. The two ester functionalities provide reactive handles for a variety of chemical transformations, such as:
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Amidation: Reaction with amines to form diamides, which can be further elaborated.
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Reduction: Reduction of the ester groups to the corresponding diol.
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Hydrolysis and Derivatization: Hydrolysis to the diacid, followed by conversion to other functional groups.
The dioxolane group itself can be used as a protecting group for the ketone functionality of diethyl ketomalonate, which can be deprotected under acidic conditions to regenerate the ketone if needed in a synthetic sequence.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1,3-Dioxolane-2,2-diacetic acid, diethyl ester. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation or ingestion. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
1,3-Dioxolane-2,2-diacetic acid, diethyl ester is a compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the presence of multiple functional groups make it an attractive building block for the creation of novel molecular architectures. The established biological relevance of the 1,3-dioxolane scaffold further underscores the potential for this compound and its derivatives to contribute to the development of new therapeutic agents. Further investigation into the biological activities of this specific molecule and its derivatives is warranted.
References
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Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97. Available at: [Link]
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Zhang, J., Deng, G., & Wang, J. (2019). Diastereoselective Synthesis of 2‐(1,3‐Dioxolanes‐4‐yl)‐4H‐pyran‐4‐ones from 2‐Diazo‐3,5‐dioxo‐6‐ynoates (sulfones) and Aldehydes Based on Tandem Cyclization‐Cycloaddition Strategy. Asian Journal of Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dioxolane-2,2-diacetic acid, diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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ChemicalRegister.com. (n.d.). diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate (CAS No. 71022-90-7) Suppliers. Retrieved from [Link]
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A, V. (2023). the organic compound diethyl 2, 2`-(1, 3-diethoxy-1, 3-dioxo-1.5, 3 .5-diphosphoxane-1, 3-diyl) diacetate evaluated as antimicrobial agent. ResearchGate. Retrieved from [Link]
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Bandgar, B. P., et al. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a. ResearchGate. Retrieved from [Link]
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Satapathy, A., Gadge, S. T., & Bhanage, B. M. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. ACS Omega, 3(9), 11113-11119. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
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MDPI. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
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Al-Amin, M., et al. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 16(8), e62545. Available at: [Link]
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Jahnke, E., et al. (2009). Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents. Chemistry, 15(2), 388-404. Available at: [Link]
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MDPI. (n.d.). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]
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